molecular formula C21H18FNO4S B3696871 methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 6131-60-8

methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B3696871
CAS No.: 6131-60-8
M. Wt: 399.4 g/mol
InChI Key: DUGHBHJQKNUZAO-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxybenzoyl chloride with 4-fluoroaniline to form an intermediate amide. This intermediate is then subjected to cyclization with thiophene-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate
  • Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-bromophenyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate is unique due to the presence of both ethoxy and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

methyl 2-[(3-ethoxybenzoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4S/c1-3-27-16-6-4-5-14(11-16)19(24)23-20-18(21(25)26-2)17(12-28-20)13-7-9-15(22)10-8-13/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGHBHJQKNUZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361941
Record name ST50926906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-60-8
Record name ST50926906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate
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methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate
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methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate
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methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate
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methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate
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methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate

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